molecular formula C11H11F2NO3 B8579363 4-(Benzylamino)-3,3-difluoro-4-oxobutanoic acid

4-(Benzylamino)-3,3-difluoro-4-oxobutanoic acid

Cat. No.: B8579363
M. Wt: 243.21 g/mol
InChI Key: SOQHLXBYJHANMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-3,3-difluoro-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11F2NO3 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

4-(benzylamino)-3,3-difluoro-4-oxobutanoic acid

InChI

InChI=1S/C11H11F2NO3/c12-11(13,6-9(15)16)10(17)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,17)(H,15,16)

InChI Key

SOQHLXBYJHANMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CC(=O)O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-difluorosuccinic acid (2.15 g, 14.0 mmol) in iPrOAc (23 mL) was added trifluoroacetic anhydride (2.34 mL, 16.7 mmol) in one portion at ambient temperature. The reaction solution was stirred at 50° C. for 2 hr. The reaction solution was allowed to cool to 5° C. in an ice bath. Benzyl amine (2.29 mL, 20.9 mmol) was added dropwise while the reaction temperature was maintained below 20° C. The solution was stirred at ambient temperature for 2 hr. The reaction was quenched with water (10 mL) followed by saturated Na2CO3 to pH 8-9. The separated organic phase was discarded. The aqueous phase was acidified with 6 N HCl to pH 1 and extracted with EtOAc (2×100 mL). The combined organic phase was washed with 2 N HCl, brine (100 mL), dried over MgSO4 filtered and concentrated. The intermediate was carried forward without further purification (2.89 g, 56.8% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.28-7.42 (m, 5 H) 7.14-7.21 (m, 1 H) 6.77 (br. s., 1 H) 4.54 (d, J=5.87 Hz, 2 H) 3.39 (t, J=14.18 Hz, 2 H).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
2.29 mL
Type
reactant
Reaction Step Two

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